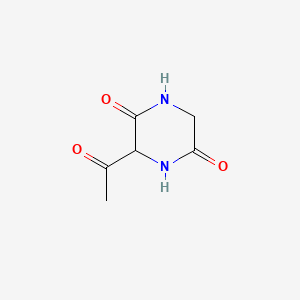
3-Acetylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylpiperazine-2,5-dione is a heterocyclic compound that features a piperazine ring with acetyl and dione functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Acetylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the self-condensation of glycine to form piperazine-2,5-dione, followed by acetylation with acetyl chloride . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the efficient construction of the piperazine-2,5-dione core .
Industrial Production Methods
Industrial production of 3-acetyl-piperazine-2,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functional group to diols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3-acetylpiperazine-2,5-dione derivatives as anticancer agents. For instance, a series of tryptamine-piperazine-2,5-dione conjugates were synthesized and evaluated for their anticancer properties against human pancreatic cancer cell lines (AsPC-1 and SW1990). One notable compound demonstrated an IC50 value of 6 ± 0.85 μM, indicating significant growth inhibition of these cancer cells. The study suggests that these derivatives could serve as promising candidates for the development of new anticancer drugs .
Table 1: Anticancer Activity of Tryptamine-Piperazine-2,5-Dione Conjugates
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6h | AsPC-1 | 6 ± 0.85 | Inhibition of ERK and AKT phosphorylation |
| SW1990 | - | Induces apoptosis via PARP cleavage |
Antimicrobial Properties
The piperazine scaffold has been recognized for its role in the design of bioactive compounds. Derivatives containing the piperazine-2,5-dione structure have shown promising antimicrobial activity. Research indicates that certain modifications to this scaffold can enhance its effectiveness against various bacterial strains .
Antioxidant Applications
Oxidative Stress Mitigation
A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their antioxidative properties. One compound exhibited significant protective effects against oxidative damage in SH-SY5Y cells induced by hydrogen peroxide. The mechanism involved stabilization of mitochondrial membrane potential and reduction of reactive oxygen species (ROS) production, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Table 2: Antioxidant Activity of Piperazine-2,5-Dione Derivatives
| Compound | Cell Line | Concentration (μM) | Protective Effect |
|---|---|---|---|
| 9r | SH-SY5Y | 20 | Prevents H2O2-induced apoptosis |
Synthesis and Structural Modifications
Diversity-Oriented Synthesis
The synthesis of diverse piperazine derivatives is crucial for exploring their pharmacological potential. Techniques such as post-Ugi cascade reactions have been employed to create a library of piperazine-2,5-dione derivatives with varied substituents. This approach allows for the systematic investigation of structure-activity relationships (SAR), which is essential for optimizing biological activity .
Mécanisme D'action
The mechanism of action of 3-acetyl-piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine-2,5-dione: The parent compound without the acetyl group.
3-Salicylidene-piperazine-2,5-dione: A derivative with a salicylidene group.
1,4-Diacetyl-piperazine-2,5-dione: A compound with two acetyl groups.
Uniqueness
3-Acetylpiperazine-2,5-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
18746-97-9 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.141 |
Nom IUPAC |
3-acetylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H8N2O3/c1-3(9)5-6(11)7-2-4(10)8-5/h5H,2H2,1H3,(H,7,11)(H,8,10) |
Clé InChI |
LSUXOOCSWSZKBM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)NCC(=O)N1 |
Synonymes |
2,5-Piperazinedione, 3-acetyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















